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Compound of Interest

Compound Name: Coumarin-d4

Cat. No.: B588539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Coumarin-d4, the deuterated analog of coumarin, serves as an indispensable tool in analytical

and research settings. Its isotopic labeling makes it an ideal internal standard for quantitative

mass spectrometry-based analyses, ensuring accuracy and precision in complex biological

matrices. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and spectroscopic data of Coumarin-d4. Detailed experimental

protocols for its synthesis and its application as an internal standard in Liquid Chromatography-

Mass Spectrometry (LC-MS) are also presented.

Chemical Structure and Identification
Coumarin-d4 is a synthetic, isotopically labeled version of coumarin where four hydrogen

atoms on the benzene ring have been replaced with deuterium. This substitution minimally

alters the chemical properties of the molecule while significantly increasing its mass, allowing

for its differentiation from the endogenous, unlabeled coumarin in mass spectrometric

analyses.

The chemical structure of Coumarin-d4 is illustrated below.

Figure 1: Chemical structure of Coumarin-d4.

Table 1: Chemical Identifiers for Coumarin-d4
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Identifier Value

IUPAC Name 2H-chromen-2-one-5,6,7,8-d4

Synonyms
Coumarin-5,6,7,8-d4, 2H-1-Benzopyran-2-one-

5,6,7,8-d4, 1,2-Benzopyrone-d4

CAS Number 185056-83-1

Molecular Formula C₉H₂D₄O₂

Molecular Weight 150.17 g/mol

Canonical SMILES
O=C1OC2=C(C=C1)C(=C(C(=C2[2H])[2H])[2H])

[2H]

Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of Coumarin-d4 are crucial for its

application in analytical methods.

Table 2: Physicochemical Properties of Coumarin-d4

Property Value Reference

Appearance White to off-white solid

Melting Point 61-62 °C

Boiling Point 298.0 ± 0.0 °C at 760 mmHg

Solubility
Soluble in methanol, ethanol,

and chloroform

Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuteration at the 5, 6, 7, and 8 positions of the benzene ring significantly alters the ¹H

NMR spectrum compared to unlabeled coumarin, while causing subtle shifts in the ¹³C NMR

spectrum.
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¹H NMR (Proton NMR): The signals corresponding to the aromatic protons on the benzene ring

(H-5, H-6, H-7, and H-8) are absent in the ¹H NMR spectrum of Coumarin-d4. The spectrum is

simplified to two doublets corresponding to the protons on the pyrone ring (H-3 and H-4).

¹³C NMR (Carbon-13 NMR): The chemical shifts of the deuterated carbons (C-5, C-6, C-7, and

C-8) will show a slight upfield shift and the signals will appear as multiplets due to carbon-

deuterium coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Coumarin-d4

Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

C2 - ~160

C3 ~6.4 (d) ~116

C4 ~7.7 (d) ~143

C4a - ~118

C5 - (Deuterated) ~127 (m)

C6 - (Deuterated) ~124 (m)

C7 - (Deuterated) ~131 (m)

C8 - (Deuterated) ~116 (m)

C8a - ~153

(d = doublet, m = multiplet)

Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for which Coumarin-d4 is designed. The mass

spectrum will show a molecular ion peak (M⁺) at m/z 150, which is 4 mass units higher than

that of unlabeled coumarin (m/z 146).

The fragmentation pattern under electron ionization (EI) is expected to be similar to that of

coumarin, involving the characteristic loss of carbon monoxide (CO).
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Figure 2: Predicted EI-MS fragmentation pathway for Coumarin-d4.

Experimental Protocols
Synthesis of Coumarin-d4
The synthesis of Coumarin-d4 can be achieved through the deuteration of a suitable coumarin

precursor. A general synthetic approach involves the Pechmann condensation of a deuterated

phenol with a β-ketoester.

Deuterated Phenol

Reaction MixtureEthyl Acetoacetate

Acid Catalyst (e.g., H2SO4)

Purification (Crystallization) Coumarin-d4

Click to download full resolution via product page

Figure 3: General workflow for the synthesis of Coumarin-d4.

Detailed Protocol:

Deuteration of Phenol: Phenol can be deuterated by acid-catalyzed exchange with D₂O or by

using a deuterated solvent with a suitable catalyst.

Pechmann Condensation:

To a cooled solution of deuterated phenol (1 equivalent) in a suitable solvent (e.g.,

nitrobenzene), add ethyl acetoacetate (1.1 equivalents).
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Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining a

low temperature.

Allow the reaction to stir at room temperature and then heat to drive the reaction to

completion.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

Pour the reaction mixture into ice-water to precipitate the crude product.

Filter the precipitate and wash thoroughly with water.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to

obtain pure Coumarin-d4.

Characterization: Confirm the identity and purity of the synthesized Coumarin-d4 using

NMR, MS, and melting point analysis.

Use as an Internal Standard in LC-MS
Coumarin-d4 is widely used as an internal standard for the quantification of coumarin in

various matrices, including food, beverages, and biological samples.[1]

Protocol for Quantification of Coumarin in a Sample Matrix:

Sample Preparation:

Homogenize the sample if it is a solid.

Accurately weigh a known amount of the homogenized sample.

Spike the sample with a known amount of Coumarin-d4 internal standard solution.

Extract the analytes using a suitable solvent (e.g., methanol, acetonitrile).

Centrifuge the extract to pellet any solid debris.
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Filter the supernatant through a 0.22 µm syringe filter.

LC-MS Analysis:

Inject a known volume of the filtered extract onto an appropriate LC column (e.g., C18).

Use a mobile phase gradient suitable for the separation of coumarin.

Set the mass spectrometer to monitor the specific mass transitions for both coumarin and

Coumarin-d4 in Multiple Reaction Monitoring (MRM) mode.

Coumarin: e.g., m/z 147 → 91

Coumarin-d4: e.g., m/z 151 → 95

Data Analysis:

Integrate the peak areas for both the analyte (coumarin) and the internal standard

(Coumarin-d4).

Calculate the ratio of the peak area of the analyte to the peak area of the internal

standard.

Generate a calibration curve by analyzing a series of standards with known concentrations

of coumarin and a fixed concentration of Coumarin-d4.

Determine the concentration of coumarin in the sample by interpolating the peak area ratio

from the calibration curve.
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Figure 4: Workflow for the quantification of coumarin using Coumarin-d4 as an internal
standard.

Conclusion
Coumarin-d4 is a vital analytical tool for researchers and scientists in various fields. Its well-

defined chemical structure and distinct mass make it an excellent internal standard for accurate

and precise quantification of coumarin. The information and protocols provided in this guide are

intended to support its effective application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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